Cas no 1801262-33-8 ((6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol)

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol is a heterocyclic compound featuring a bromo-substituted triazolopyridine core with a hydroxymethyl functional group. This structure offers versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine substituent enhances reactivity for cross-coupling reactions, while the hydroxymethyl group provides a handle for further derivatization. Its well-defined heterocyclic scaffold is valuable in medicinal chemistry for designing kinase inhibitors and other targeted therapeutics. The compound exhibits high purity and stability under standard handling conditions, making it suitable for research and industrial applications requiring precise functionalization. Its synthetic utility is further underscored by its compatibility with modern transition-metal-catalyzed transformations.
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol structure
1801262-33-8 structure
Product Name:(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol
CAS No:1801262-33-8
MF:C7H6BrN3O
MW:228.046040058136
CID:5564871
PubChem ID:118234347
Update Time:2025-05-19

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol Chemical and Physical Properties

Names and Identifiers

    • (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol
    • [1,2,4]Triazolo[1,5-a]pyridine-8-methanol, 6-bromo-
    • Inchi: 1S/C7H6BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-2,4,12H,3H2
    • InChI Key: DHQLWPUIABMWRE-UHFFFAOYSA-N
    • SMILES: C12=NC=NN1C=C(Br)C=C2CO

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol Pricemore >>

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Additional information on (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol

Comprehensive Guide to (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol (CAS No. 1801262-33-8): Properties, Applications, and Market Insights

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol (CAS No. 1801262-33-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This triazolopyridine derivative features a bromine substituent and a hydroxymethyl group, making it a versatile intermediate for drug discovery and material science applications. With the increasing demand for novel bioactive molecules, this compound has emerged as a valuable building block in medicinal chemistry.

The molecular structure of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol combines the unique properties of both triazole and pyridine rings, offering excellent potential for hydrogen bonding and π-π stacking interactions. These characteristics make it particularly interesting for researchers developing kinase inhibitors, antimicrobial agents, and other therapeutic compounds. Recent studies have highlighted its utility in the synthesis of small molecule drugs targeting various diseases.

From a synthetic chemistry perspective, the bromo-substituted triazolopyridine core provides multiple sites for further functionalization through cross-coupling reactions. The hydroxymethyl group at the 8-position serves as an excellent handle for additional modifications, enabling the creation of diverse molecular architectures. This flexibility has made CAS 1801262-33-8 particularly valuable in fragment-based drug design approaches.

The pharmaceutical industry has shown growing interest in triazolopyridine derivatives due to their favorable pharmacokinetic properties and biological activities. As researchers continue to explore new heterocyclic compounds for drug development, (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol has become an important tool for medicinal chemists working on next-generation therapeutics.

Beyond pharmaceutical applications, this compound has potential uses in material science, particularly in the development of organic electronic materials and coordination complexes. The electron-rich nature of the triazolopyridine system makes it suitable for creating novel materials with interesting optical and electronic properties.

Market analysis indicates steady growth in demand for specialty heterocyclic compounds like CAS 1801262-33-8, driven by expanding research in drug discovery and materials science. The compound's unique structural features and synthetic versatility position it as a valuable asset in chemical research and development pipelines.

Quality control and characterization of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol typically involve advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and development applications.

As the scientific community continues to explore new applications for triazolopyridine-based compounds, 1801262-33-8 remains at the forefront of innovative chemical research. Its combination of structural features and synthetic accessibility makes it a compound of continuing interest across multiple scientific disciplines.

Researchers working with (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-methanol should be aware of proper handling procedures and storage conditions to maintain compound stability. While not classified as hazardous, standard laboratory safety protocols should always be followed when working with any chemical substance.

The future outlook for CAS 1801262-33-8 appears promising, with potential applications emerging in areas such as catalysis, supramolecular chemistry, and chemical biology. As synthetic methodologies continue to advance, this compound is likely to find even broader utility in scientific research and industrial applications.

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